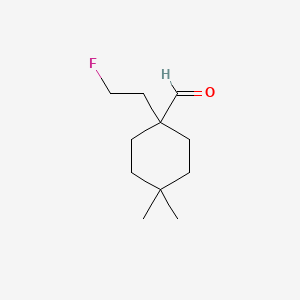
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a fluoroethyl group and a carbaldehyde functional group. The presence of the fluoroethyl group imparts unique chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethyl group. The reaction typically requires an organic solvent and a base to facilitate the substitution process. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods often involve the use of automated synthesis techniques to ensure consistency and efficiency. These methods may include the use of microreactors or continuous flow systems, which allow for precise control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-cyclopropylmethanamine: This compound features a cyclopropyl ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
1-(2-Fluoroethyl)-1H-1,2,3-triazole: This compound contains a triazole ring, which imparts unique biological activities and applications.
1-(2-Fluoroethyl)-4-methylbenzenesulfonamide: This compound has a sulfonamide group, making it useful in medicinal chemistry for the development of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the fluoroethyl and carbaldehyde functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19FO |
|---|---|
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H19FO/c1-10(2)3-5-11(9-13,6-4-10)7-8-12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
JSGZKEIHIOHRBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(CCF)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
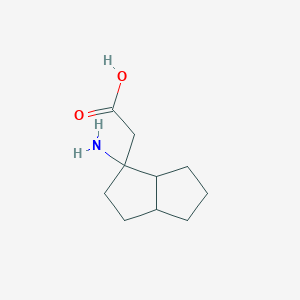
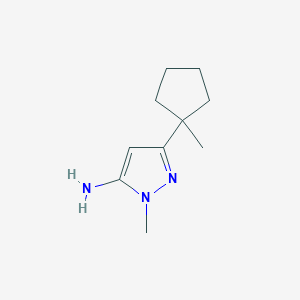
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
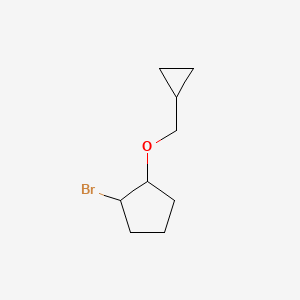
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
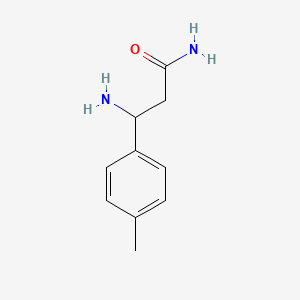
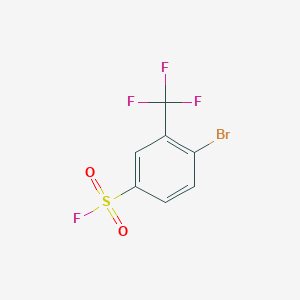
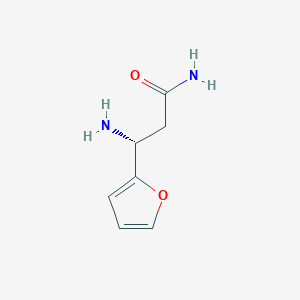
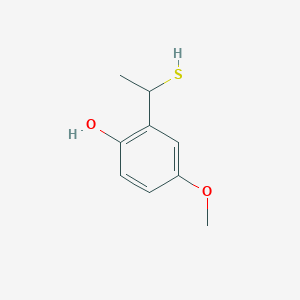
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
